molecular formula C11H15NO2 B14835836 (2-Cyclopropoxy-4-methoxyphenyl)methanamine

(2-Cyclopropoxy-4-methoxyphenyl)methanamine

Cat. No.: B14835836
M. Wt: 193.24 g/mol
InChI Key: DBOFSCCTXYNTTO-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-4-methoxyphenyl)methanamine is an organic compound characterized by the presence of a cyclopropoxy group and a methoxy group attached to a phenyl ring, with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopropyl bromide and 4-methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction, followed by amination to introduce the methanamine group .

Industrial Production Methods

Industrial production of (2-Cyclopropoxy-4-methoxyphenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-4-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Cyclopropoxy-4-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropoxy-4-methoxyphenyl)methanamine is unique due to the specific positioning of the cyclopropoxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2-cyclopropyloxy-4-methoxyphenyl)methanamine

InChI

InChI=1S/C11H15NO2/c1-13-10-3-2-8(7-12)11(6-10)14-9-4-5-9/h2-3,6,9H,4-5,7,12H2,1H3

InChI Key

DBOFSCCTXYNTTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN)OC2CC2

Origin of Product

United States

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